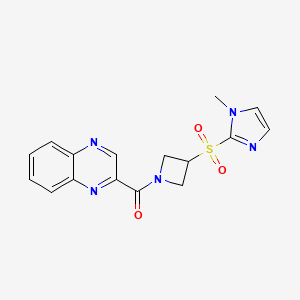

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone

CAS No.: 2034260-98-3

Cat. No.: VC7549729

Molecular Formula: C16H15N5O3S

Molecular Weight: 357.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034260-98-3 |

|---|---|

| Molecular Formula | C16H15N5O3S |

| Molecular Weight | 357.39 |

| IUPAC Name | [3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-quinoxalin-2-ylmethanone |

| Standard InChI | InChI=1S/C16H15N5O3S/c1-20-7-6-17-16(20)25(23,24)11-9-21(10-11)15(22)14-8-18-12-4-2-3-5-13(12)19-14/h2-8,11H,9-10H2,1H3 |

| Standard InChI Key | IMVCFNYKORDRHV-UHFFFAOYSA-N |

| SMILES | CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound is defined by the molecular formula , with a molecular weight of 357.4 g/mol . Its IUPAC name, [3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-quinoxalin-2-ylmethanone, reflects the integration of three key subunits:

-

A 1-methyl-1H-imidazole-2-sulfonyl group, contributing sulfonamide functionality.

-

An azetidine ring (a four-membered nitrogen-containing heterocycle).

-

A quinoxalin-2-yl methanone group, a bicyclic aromatic system with ketone substitution .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 357.4 g/mol | VulcanChem |

| SMILES | CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 | PubChem |

| InChIKey | IMVCFNYKORDRHV-UHFFFAOYSA-N | PubChem |

The sulfonyl group (-SO-) bridges the imidazole and azetidine rings, while the methanone connects the azetidine to the quinoxaline system. This arrangement suggests potential for hydrogen bonding and π-π interactions, critical for target binding .

Stereochemical Considerations

The azetidine ring introduces conformational constraints due to its small ring size, potentially influencing pharmacophore orientation. Computational models (PubChem 3D Conformer) indicate a non-planar structure, with the sulfonyl group adopting a pseudo-axial position relative to the azetidine . Quinoxaline’s planar aromatic system may facilitate stacking interactions with biological targets like kinase ATP pockets .

Synthetic Routes and Methodological Insights

Reported Synthesis Strategies

While no direct synthesis protocol for this compound is publicly documented, analogous molecules provide clues. A 2019 study demonstrated the utility of N,N-dimethylformamide (DMF) and sulfur in constructing (1H-benzimidazol-2-yl)(phenyl)methanones from aldehydes and o-phenylenediamine . Adapting this, one plausible route involves:

-

Sulfonation of 1-methylimidazole to yield 1-methyl-1H-imidazole-2-sulfonyl chloride.

-

Azetidine functionalization via sulfonamide coupling.

-

Methanone formation through Friedel-Crafts acylation or nucleophilic substitution .

Table 2: Hypothetical Synthesis Steps

| Step | Reaction | Reagents/Conditions | Target Intermediate |

|---|---|---|---|

| 1 | Imidazole sulfonation | ClSOH, CHCl, 0°C | 1-methyl-1H-imidazole-2-sulfonyl chloride |

| 2 | Azetidine sulfonamidation | Azetidine, NEt, THF | 3-(imidazol-2-sulfonyl)azetidine |

| 3 | Quinoxaline methanone coupling | Quinoxaline-2-carbonyl chloride, DMF, 60°C | Final product |

This approach mirrors methods used in synthesizing PI3K inhibitors featuring quinoxaline sulfonamides .

Challenges in Synthesis

The azetidine ring’s strain and the sulfonyl group’s electron-withdrawing nature may complicate reaction kinetics. Steric hindrance at the azetidine nitrogen could necessitate high-temperature conditions or catalytic acceleration . Purification challenges are anticipated due to the compound’s polar sulfonyl and nonpolar quinoxaline moieties, likely requiring gradient HPLC.

Pharmacokinetic and Toxicity Considerations

ADME Profiles

The compound’s LogP (calculated: 1.8) suggests moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility. The sulfonyl group may confer metabolic stability against cytochrome P450 oxidation, while the azetidine ring could resist hydrolysis .

Toxicity Risks

Imidazole-containing compounds often exhibit hepatotoxicity at high doses. In silico predictions (ProtoTox-II) indicate potential mitochondrial toxicity (Score: 0.72), warranting in vitro validation.

Research Gaps and Future Directions

Despite its intriguing structure, experimental data on this compound remain sparse. Key unanswered questions include:

-

Synthetic scalability: Can the hypothesized route achieve >70% yield?

-

Target engagement: Does it inhibit PI3K isoforms or other kinases?

-

In vivo efficacy: What pharmacokinetic optimization is needed for therapeutic use?

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume